molecular formula C12H14FNO B8605416 1-(2-Fluorobenzyl)-4-piperidone

1-(2-Fluorobenzyl)-4-piperidone

Cat. No.: B8605416
M. Wt: 207.24 g/mol
InChI Key: GUXGVLGYIANEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzyl)-4-piperidone is a useful research compound. Its molecular formula is C12H14FNO and its molecular weight is 207.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]piperidin-4-one

InChI

InChI=1S/C12H14FNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4H,5-9H2

InChI Key

GUXGVLGYIANEIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CC2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

64.00 g (0.443 mol) of o-fluorobenzylchloride was weighed, to which 250 mL of dichloromethane was added. 62.40 g (0.406 mol) of 4-piperidone hydrochloride monohydrate was added under stirring, and then 91.00 g (0.899 mol) of triethylamine was added dropwise under cold water cooling and stirring. The reaction was stirred at room temperature for 4.5 h, and then stirred under reflux and reacted overnight. On the next day, the reaction was cooled, filtered to remove solid, washed in sequence with dichloromethane and ethyl ether, combined, washed with water and dried, and the solvent was recovered to obtain 68.95 g crude product (82.00%), which was used directly in the next reaction.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step Two
Quantity
91 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
82%

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